molecular formula C7H5F3N2O2 B2935103 4-Methyl-3-nitro-2-(trifluoromethyl)pyridine CAS No. 2383289-66-3

4-Methyl-3-nitro-2-(trifluoromethyl)pyridine

Cat. No.: B2935103
CAS No.: 2383289-66-3
M. Wt: 206.124
InChI Key: HGAYFEMOLVTART-UHFFFAOYSA-N
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Description

4-Methyl-3-nitro-2-(trifluoromethyl)pyridine is a heterocyclic aromatic compound featuring a pyridine ring substituted with methyl, nitro, and trifluoromethyl groups

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Methyl-3-nitro-2-(trifluoromethyl)pyridine typically involves the nitration of 4-methyl-2-(trifluoromethyl)pyridine. This process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure selective nitration at the desired position on the pyridine ring .

Industrial Production Methods: Industrial production of this compound may involve similar nitration processes but on a larger scale, with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization or chromatography may be employed to achieve high-quality product suitable for commercial applications.

Chemical Reactions Analysis

Types of Reactions: 4-Methyl-3-nitro-2-(trifluoromethyl)pyridine undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like tin(II) chloride.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, where nucleophiles replace the trifluoromethyl group under appropriate conditions.

    Oxidation: The methyl group can be oxidized to a carboxyl group using strong oxidizing agents like potassium permanganate or chromium trioxide.

Common Reagents and Conditions:

    Reduction: Hydrogen gas, palladium on carbon, tin(II) chloride.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: Potassium permanganate, chromium trioxide.

Major Products:

    Reduction: 4-Methyl-3-amino-2-(trifluoromethyl)pyridine.

    Substitution: Various substituted pyridines depending on the nucleophile used.

    Oxidation: 4-Carboxy-3-nitro-2-(trifluoromethyl)pyridine.

Scientific Research Applications

4-Methyl-3-nitro-2-(trifluoromethyl)pyridine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored as a precursor for drug development, particularly in designing molecules with improved pharmacokinetic properties.

    Industry: Utilized in the development of advanced materials, including polymers and coatings, due to its unique chemical properties.

Comparison with Similar Compounds

  • 4-Methyl-3-nitropyridine
  • 4-(Trifluoromethyl)pyridine
  • 3-Nitro-2-(trifluoromethyl)pyridine

Comparison: 4-Methyl-3-nitro-2-(trifluoromethyl)pyridine is unique due to the presence of both nitro and trifluoromethyl groups on the pyridine ring. This combination imparts distinct chemical and physical properties, such as increased electron-withdrawing effects and enhanced stability. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for various applications .

Properties

IUPAC Name

4-methyl-3-nitro-2-(trifluoromethyl)pyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5F3N2O2/c1-4-2-3-11-6(7(8,9)10)5(4)12(13)14/h2-3H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGAYFEMOLVTART-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NC=C1)C(F)(F)F)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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